![molecular formula C8H10BBrO3 B2468474 4-Bromo-2-ethoxyphenylboronic acid CAS No. 2096329-53-0](/img/structure/B2468474.png)
4-Bromo-2-ethoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethoxyphenylboronic acid is a chemical compound with the CAS Number 2096329-53-0 and a linear formula of C8H10BBrO3 . It has a molecular weight of 244.88 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-ethoxyphenylboronic acid is 1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 . This indicates the presence of a bromine atom and an ethoxy group attached to a phenyl ring, along with a boronic acid group .Chemical Reactions Analysis
Boronic acids, including 4-Bromo-2-ethoxyphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used for the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis
The compound has a storage temperature requirement of refrigeration .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview
Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign organoboron reagents. Among these reagents, 4-Bromo-2-ethoxyphenylboronic acid plays a crucial role.
Applications
- Pyridine and Pyrimidine Synthesis:
- 4-Bromo-2-ethoxyphenylboronic acid participates in SM coupling reactions to synthesize pyridines and pyrimidines. These heterocycles are essential in medicinal chemistry and materials science .
Protodeboronation Reactions
Overview
Protodeboronation involves the removal of a boron group from boronic esters. 4-Bromo-2-ethoxyphenylboronic acid participates in this process.
Applications
- Formal Anti-Markovnikov Hydroboration :
- The compound undergoes protodeboronation to yield the corresponding hydroborated products. These can be further functionalized, providing access to diverse organic molecules .
Boronic Acid-Based Sensing
Overview
Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions). These interactions make them valuable in various sensing applications.
Applications
- Biosensors and Environmental Monitoring:
- Incorporating boronic acid moieties into biosensors enables selective detection of analytes like glucose, dopamine, and phenols. These sensors have applications in clinical diagnostics and environmental monitoring .
Selection of boron reagents for Suzuki–Miyaura coupling Catalytic protodeboronation of pinacol boronic esters Boronic acids for sensing and other applications
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The 4-Bromo-2-ethoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-Bromo-2-ethoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of a variety of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics for use in the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The result of the action of 4-Bromo-2-ethoxyphenylboronic acid is the successful formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds, contributing to the advancement of organic chemistry .
Action Environment
The action of 4-Bromo-2-ethoxyphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound is generally environmentally benign, suggesting that it is stable under a variety of conditions . The exact influence of environmental factors on the efficacy of 4-bromo-2-ethoxyphenylboronic acid in the suzuki–miyaura cross-coupling reaction requires further study .
properties
IUPAC Name |
(4-bromo-2-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXNHLXMUMYKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxyphenylboronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.